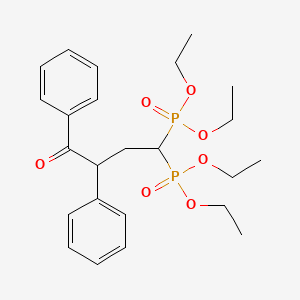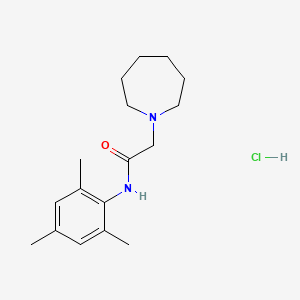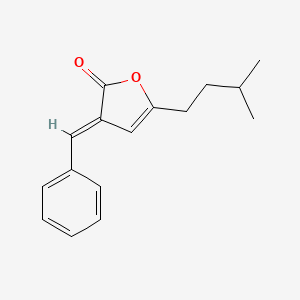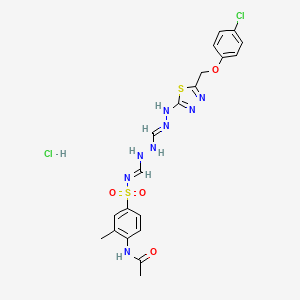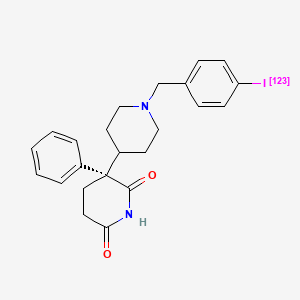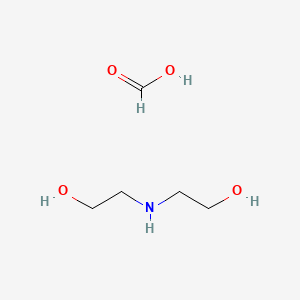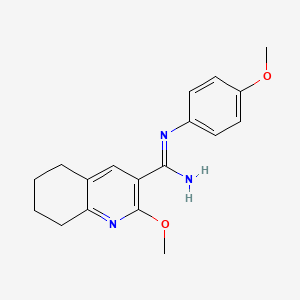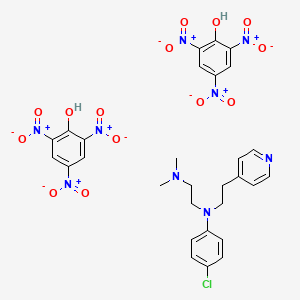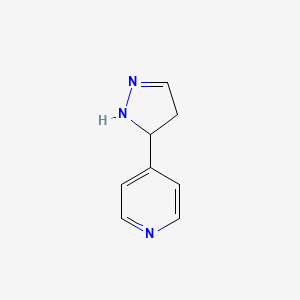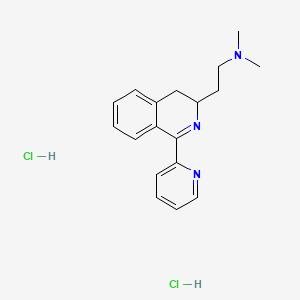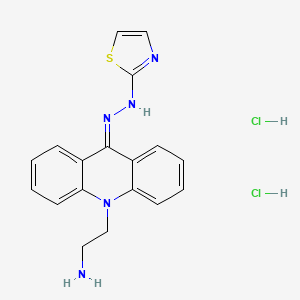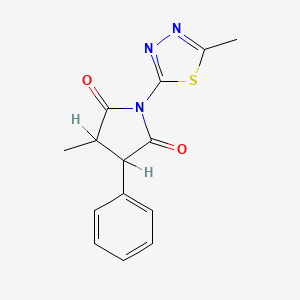
3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring fused with a pyrrolidinedione moiety, contributes to its wide range of applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by cyclization to form the thiadiazole ring . The reaction conditions often involve the use of absolute ethanol and triethylamine as a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Applications De Recherche Scientifique
3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to disrupt DNA replication in cancer cells.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione involves its interaction with biomolecules such as proteins and DNA. The thiadiazole ring can form strong interactions with these biomolecules, leading to the inhibition of essential biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: An antimicrobial agent with a similar thiadiazole ring structure.
Acetazolamide: A diuretic with a thiadiazole moiety.
Butazolamide: Another diuretic with a thiadiazole ring.
Uniqueness
3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione is unique due to its fused pyrrolidinedione moiety, which imparts additional biological activities and chemical reactivity compared to other thiadiazole derivatives .
Propriétés
Numéro CAS |
139477-29-5 |
|---|---|
Formule moléculaire |
C14H13N3O2S |
Poids moléculaire |
287.34 g/mol |
Nom IUPAC |
3-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H13N3O2S/c1-8-11(10-6-4-3-5-7-10)13(19)17(12(8)18)14-16-15-9(2)20-14/h3-8,11H,1-2H3 |
Clé InChI |
ZWXZLASMPATDCC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)N(C1=O)C2=NN=C(S2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12730905.png)
